1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Overview
Description
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H25NO4 . It is also known by its synonyms 9-Boc-1-oxa-9-azaspiro[5.5]undecan-3-ol and tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is based on a 1-oxa-9-azaspiro[5.5]undecane core, which is a type of spirocyclic compound. Spirocyclic compounds are characterized by two or more rings that share a single atom .Scientific Research Applications
Organic Chemistry Synthesis and Rearrangements
- Synthesis of Spirocyclic Derivatives : Research demonstrates the versatility of 1-oxa-9-azaspiro derivatives in synthesizing complex spirocyclic compounds, showcasing their role in generating compounds with potential biological activities. The hydrolytic cleavage and rearrangement processes involving these compounds underline their significance in organic synthesis (Glushkov et al., 2011; Sinibaldi & Canet, 2008).
Pharmaceutical Research
- Antibacterial Applications : The exploration of spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane structure, revealed specific antibacterial activities against gram-negative and gram-positive strains. This highlights the compound's potential as a scaffold for developing novel antibacterial agents (Lukin et al., 2022).
Peptide Synthesis and Bioconjugation
- Preparation of Fmoc-amino Acids : The compound serves as a precursor in synthesizing Fmoc-amino acids, essential for peptide synthesis. Its high stability and efficiency in producing high-purity Fmoc-amino acids without impurities underscore its importance in peptide chemistry (Rao et al., 2016).
Material Science and Polymer Stabilization
- Polymer Stabilization : The application in food contact materials showcases its utility as a stabilizer, ensuring safety and longevity of polymers used in packaging, emphasizing its role in enhancing polymer stability and safety (Flavourings, 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h11,16H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRKXFQWCBMGNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CO2)O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.